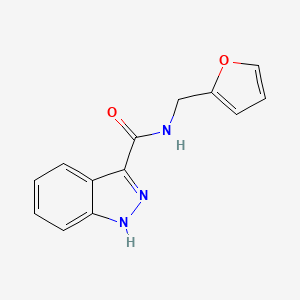

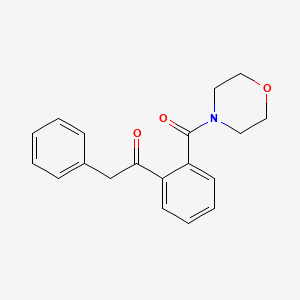

N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide” is a chemical compound . It has been synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) .

Synthesis Analysis

A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized . The synthesis involved the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” derivatives were carried out under microwave-assisted conditions . The reaction time, the solvent, and the amounts of the substrates were optimized .Wissenschaftliche Forschungsanwendungen

Cobalt(III)-Catalyzed Synthesis of Heterocycles

A study demonstrated a cobalt(III)-catalyzed method for synthesizing N-aryl-2H-indazoles and furans, exploiting C–H bond additions to aldehydes followed by cyclization. This approach offers an efficient route for assembling these heterocycles, potentially useful for pharmaceutical and agrochemical applications (Hummel & Ellman, 2014).

Synthesis of Triazole Derivatives

Another research effort involved creating 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives, starting from furan-2-carboxylic acid hydrazide. This work illustrates the versatility of furan derivatives in synthesizing various heterocyclic compounds, which could have implications in drug development and materials science (Cansiz, Koparır, & Demirdağ, 2004).

Insensitive Energetic Materials

Research into 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan for synthesizing insensitive energetic materials highlights the application of furan derivatives in designing compounds with potential use in explosives. These materials exhibit moderate thermal stability and insensitivity to impact and friction, suggesting their suitability for safer energetic materials (Yu et al., 2017).

Drug Design and Monoamine Oxidase Inhibitors

Indazole and indole-carboxamides, structurally similar to N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide, have been identified as potent, selective inhibitors of monoamine oxidase B (MAO-B). These findings are crucial for developing new treatments for neurological disorders, showcasing the therapeutic potential of indazole derivatives (Tzvetkov et al., 2014).

Tyrosinase Inhibition for Cosmetic Applications

A study on the synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives revealed their potent inhibition of tyrosinase, an enzyme involved in melanin production. These compounds exhibit potential for cosmetic applications in treating hyperpigmentation and for therapeutic use in conditions like melasma (Dige et al., 2019).

Wirkmechanismus

Target of Action

The primary target of N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is involved in the regulation of cell growth and differentiation . Overexpression of EGFR is observed in a variety of solid tumors, making it a significant target for cancer drug therapy .

Mode of Action

This compound interacts with EGFR, inhibiting its activity . This interaction is likely to involve the binding of the compound to the receptor, which prevents the receptor from activating its downstream signaling pathways . The exact nature of this interaction, however, is still under investigation.

Biochemical Pathways

Upon binding to EGFR, this compound inhibits the receptor’s downstream signaling pathways . These pathways are involved in cell proliferation, survival, and differentiation . By inhibiting these pathways, the compound can reduce the growth and spread of cancer cells .

Pharmacokinetics

It is known that the compound exhibits potent anticancer activities against several egfr high-expressed cancer cell lines . This suggests that the compound has good bioavailability and can effectively reach its target in the body .

Result of Action

The result of this compound’s action is a reduction in the growth and spread of cancer cells . The compound exhibits potent anticancer activities against several EGFR high-expressed cancer cell lines, including human lung adenocarcinoma, Henrietta Lacks strain of cancer, and human colorectal cancer . It shows weak cytotoxic effects on normal cells, suggesting that it has low toxicity against normal cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or drugs in the body can affect the compound’s bioavailability and efficacy . Additionally, the compound’s stability and action can be affected by factors such as pH and temperature . .

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c17-13(14-8-9-4-3-7-18-9)12-10-5-1-2-6-11(10)15-16-12/h1-7H,8H2,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGITVMOEUWYLEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Chloromethyl)-3-pentan-3-ylbicyclo[1.1.1]pentane](/img/structure/B2820470.png)

![5-Azaspiro[3.4]octan-7-ol;hydrochloride](/img/structure/B2820474.png)

![3-(3-fluorobenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2820476.png)

![8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2820478.png)

![1-ethyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2820482.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2820483.png)

![2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal](/img/structure/B2820492.png)